molecular formula C14H16O2Si B1582494 Dimethyldiphenoxysilane CAS No. 3440-02-6

Dimethyldiphenoxysilane

Cat. No. B1582494
CAS RN: 3440-02-6
M. Wt: 244.36 g/mol
InChI Key: SWLVAJXQIOKFSJ-UHFFFAOYSA-N
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Description

Dimethyldiphenoxysilane is a chemical compound with the molecular formula C14H16O2Si . It is primarily used for research and development purposes .


Physical And Chemical Properties Analysis

Dimethyldiphenoxysilane has a molecular weight of 244.36 g/mol . It has a density of 1.060 g/cm³, a boiling point of 286°C, and a refractive index of 1.5330 . It is a morphological liquid .

Scientific Research Applications

Catalysis in Chemical Reactions

Dimethyldiphenoxysilane and its derivatives, like dimethyldimethoxysilane, have been utilized as catalysts in various chemical reactions. For instance, these silanes have been employed in the Henry reaction, showing significant conversion rates under optimal conditions. This demonstrates their potential as effective catalysts in organic synthesis processes (Mei, Yang, & Song, 2010).

Enhancement of Epoxy Resin Properties

Research has shown that epoxy resins modified with silanes like dimethyldiethoxysilane exhibit improved thermal stability, higher glass transition temperatures, and better fracture toughness compared to unmodified resins. These findings suggest that dimethyldiphenoxysilane derivatives can be used to enhance the material properties of epoxy resins, making them more suitable for various industrial applications (Ma, Liu, Su, & Liu, 2010).

Polymerization and Cyclization Studies

The polymerization and cyclization behaviors of dimethyldiethoxysilane, a derivative of dimethyldiphenoxysilane, have been explored under specific catalytic conditions. This research is crucial for understanding how these silanes behave under different chemical environments, potentially leading to novel applications in polymer science (Zhang, Gorman, Dong, Orozco-Teran, Mueller, & Reidy, 2003).

Improvements in Sol-Gel Processes

The addition of derivatives like dimethyldiethoxysilane to sol-gel processes, specifically in the formation of silica gels, has been shown to significantly influence gelation times and the physical properties of the resulting gels. This suggests potential applications in materials science for creating customized silica-based materials with desired characteristics (Mah & Chung, 1995).

Interface Stabilization in Electrochemistry

Dimethoxydimethylsilane (DODSi) has been used as an interface stabilizing additive in electrochemistry, particularly for Ni-rich oxide cathodes. It shows effective removal of harmful components from electrolytes, thus enhancing the specific capacity and retention of the cells. This application is vital for the development of more efficient and durable electrochemical cells (Jang & Yim, 2017).

Aerogel Reinforcement

The use of dimethyldiethoxysilane precursors in reinforcing silica aerogels has been investigated. The results indicate that these silanes can significantly improve the elastic recovery behavior of silica aerogels, making them more resilient and potentially useful in a variety of applications, including insulation and lightweight structural components (Randall, Meador, & Jana, 2013).

Safety And Hazards

When handling Dimethyldiphenoxysilane, it is advised to avoid contact with skin and eyes, avoid breathing mist, gas or vapors, and use personal protective equipment . In case of accidental release, it is recommended to avoid dust formation, ensure adequate ventilation, and prevent the chemical from entering drains .

properties

IUPAC Name

dimethyl(diphenoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O2Si/c1-17(2,15-13-9-5-3-6-10-13)16-14-11-7-4-8-12-14/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWLVAJXQIOKFSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(OC1=CC=CC=C1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4073962
Record name Silane, dimethyldiphenoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4073962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyldiphenoxysilane

CAS RN

3440-02-6
Record name 1,1′-[(Dimethylsilylene)bis(oxy)]bis[benzene]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3440-02-6
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Record name Dimethyldiphenoxysilane
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Record name Silane, dimethyldiphenoxy-
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Record name Dimethyldiphenoxysilane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
T Nishikubo, A Kameyama, Y Kimura… - Macromolecules, 1996 - ACS Publications
Certain new poly(silyl ether)s and a poly(germyl ether) were synthesized by the polyaddition of bisepoxides with dimethyldiphenoxysilane (MPS) and dimethyldiphenoxygermane (MPG)…
Number of citations: 24 pubs.acs.org
KJ Stewart, JM Shaw, GJ Scilla… - Proceedings of the …, 1990 - books.google.com
… Dimethyldiphenoxysilane (DMDPS) was synthesized by reacting an excess of phenol with HMCTS and isolated by distillation (156-158 C; 10 torr). 1, 5-diphenoxy-1, 1, 3, 3, 5, 5-…
Number of citations: 0 books.google.com
JW Ryan - Journal of the American Chemical Society, 1962 - ACS Publications
… Dimethyldiphenoxysilane heated with sodium formed sodium phenoxide and a mixture of products which were impossible to separate by fractional distillation. Specific refraction values …
Number of citations: 53 pubs.acs.org
T Nishikubo, A Kameyama… - Journal of Polymer Science …, 2000 - Wiley Online Library
… pendant phosphorous groups and poly(silyl ether)s15 containing pendant phenoxy groups by polyadditions of bis(epoxide)s with bis(phosphinate)s and dimethyldiphenoxysilane, …
Number of citations: 19 onlinelibrary.wiley.com
AY Garner, AA Tedeschi - Journal of the American Chemical …, 1962 - ACS Publications
… shown to be a mixture of phenyldimethylphenoxysilane and dimethyldiphenoxysilane by its infrared spectrum and by vapor phase chromatography. In this case …
Number of citations: 24 pubs.acs.org
CS Sample, SH Lee, MW Bates, JM Ren… - …, 2019 - ACS Publications
… Addition polymerization of cyclic ethers with dichlorosilanes or dimethyldiphenoxysilane monomers has also been demonstrated; however, the range of readily available starting …
Number of citations: 27 pubs.acs.org
XQ Wang, XY Zhai, B Wu, YQ Bai, YG Zhou - ACS Macro Letters, 2020 - ACS Publications
The precise synthesis of chiral poly(silyl ether)s remains a challenge, in contrast to the well-studied preparation of poly(silyl ether)s. Herein, an unprecedented approach for the …
Number of citations: 17 pubs.acs.org
B Coleman, M Jones - Reviews of Chemical Intermediates, 1981 - Springer
… Phenol, on the other hand, gives not only the analogous product but also dimethyldiphenoxysilane. This difference is claimed to arise because of the higher …
Number of citations: 29 link.springer.com
E Buncel, AG Davies - Journal of the Chemical Society (Resumed), 1958 - pubs.rsc.org
… ether when treated with pyridine (13-2 g.) gave only dimethyldiphenoxysilane, bp 135"/6 mm. (Found: C, … together with a considerable residue of dimethyldiphenoxysilane, bp 130-132'/5 …
Number of citations: 57 pubs.rsc.org
IA Mohammed, S Shahabuddin, R Khanam, R Saidur - Polímeros, 2018 - SciELO Brasil
In this research, palm oil and soy oil were used as a natural polyol to prepare novel poly(silyl ether)s. Palm oil and soy oil were first converted to monoglyceride by one step via …
Number of citations: 7 www.scielo.br

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